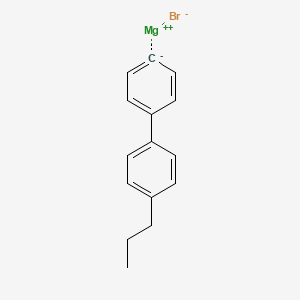Magnesium;1-phenyl-4-propylbenzene;bromide
CAS No.:
Cat. No.: VC17994136
Molecular Formula: C15H15BrMg
Molecular Weight: 299.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H15BrMg |
|---|---|
| Molecular Weight | 299.49 g/mol |
| IUPAC Name | magnesium;1-phenyl-4-propylbenzene;bromide |
| Standard InChI | InChI=1S/C15H15.BrH.Mg/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | OKUGQMOBWXQVIT-UHFFFAOYSA-M |
| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The compound "Magnesium;1-phenyl-4-propylbenzene;bromide" is systematically identified as (4-propylphenyl)magnesium bromide, adhering to IUPAC conventions for Grignard reagents . Its molecular formula is C₉H₁₁BrMg, derived from the combination of a 4-propylphenyl group (C₉H₁₁−), magnesium, and bromide. The molecular weight calculates to 223.21 g/mol (C: 108.10, H: 11.12, Br: 79.90, Mg: 24.31) .
Structural Features
The reagent consists of a benzene ring substituted with a propyl group at the para position, bonded to a magnesium-bromide moiety. X-ray crystallographic studies of analogous Grignard reagents (e.g., 4-bromophenylmagnesium bromide) reveal a linear Mg–C–Br arrangement, with magnesium adopting a tetrahedral geometry when solvated by tetrahydrofuran (THF) .
Synthesis and Optimization
Precursor Preparation: 1-Bromo-4-Propylbenzene
The synthesis of the precursor 1-bromo-4-propylbenzene (CAS 588-93-2) follows a Friedel-Crafts alkylation protocol :
-
Reagents: p-Dibromobenzene (236 g), 1-bromopropane (185 g), anhydrous THF (1 L), zinc chloride (204 g), magnesium powder (36 g), and iron(III) acetylacetonate (18 g) .
-
Workup: Quenching with water (200 mL), solvent recovery via distillation, and vacuum distillation (94–97°C at 10 mmHg) .
Grignard Reagent Formation
The magnesium insertion reaction proceeds as follows :
-
Setup: In a flame-dried reactor, 1-bromo-4-propylbenzene (1.0 equiv) is added to magnesium turnings (1.1 equiv) in THF under nitrogen.
-
Initiation: Exothermic reaction begins at 40°C, maintained below 60°C to prevent decomposition .
-
Completion: Reaction monitored by GC-MS; typical reaction time = 2–4 hours .
Critical Parameters:
Physicochemical Properties
Solubility and Reactivity
Industrial and Research Applications
Coupling Reactions
The reagent facilitates C–C bond formation in aryl-alkyl couplings:
Yields exceed 75% in Kumada cross-couplings with aryl halides .
Pharmaceutical Intermediates
Used in synthesizing antihistamines (e.g., diphenhydramine analogs) by reacting with benzophenone derivatives .
| Supplier | Product Code | Concentration | Packaging | Price (USD) |
|---|---|---|---|---|
| Rieke Metals | D0521 | 0.5 M in THF | 50 mL | 560 |
| Matrix Scientific | 121763 | 0.5 M in THF | 100 mL | 1,352 |
Data current as of December 2021 .
Recent Advances (2021–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume